

A Technical Guide to (E)-4-(2-Nitrovinyl)benzonitrile

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Compound of Interest

Compound Name: (E)-4-(2-Nitrovinyl)benzonitrile

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This document provides a comprehensive technical overview of **(E)-4-(2-Nitrovinyl)benzonitrile**, a versatile organic compound with significant potential in medicinal chemistry and materials science. This guide details its chemical properties, synthesis protocols, and known biological activities, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Properties

(E)-4-(2-Nitrovinyl)benzonitrile, also known by its IUPAC name 4-[(E)-2-nitroethenyl]benzonitrile, is a derivative of benzonitrile featuring a nitrovinyl group at the para position.^[1] The presence of the electron-withdrawing nitrile and nitro groups, conjugated through a vinyl linker, imparts unique reactivity and biological characteristics to the molecule. It is a yellow crystalline solid soluble in organic solvents.^[2]

Table 1: Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	4-[(E)-2-nitroethenyl]benzonitrile	[1]
Synonyms	(E)-4-(2-Nitrovinyl)benzonitrile, trans-4-(2-Nitrovinyl)benzonitrile, 1-(4-Cyanophenyl)-2-nitroethene	[1]
CAS Number	3156-42-1, 5153-73-1	[1][3]
Molecular Formula	C ₉ H ₆ N ₂ O ₂	[1][2]
Molecular Weight	174.16 g/mol	[1]
Appearance	Yellow solid	[2][4]
Melting Point	182-184 °C	[4]
Topological Polar Surface Area	69.6 Å ²	[1]
XLogP3	1.5	[1]

Synthesis and Experimental Protocols

The primary method for synthesizing β -nitrostyrenes, including **(E)-4-(2-Nitrovinyl)benzonitrile**, is the Henry reaction (nitroaldol reaction), followed by dehydration. This reaction involves the condensation of an aromatic aldehyde with a nitroalkane.

Experimental Protocol: Synthesis via Henry Reaction

This protocol is based on a general procedure for the synthesis of para-substituted β -nitrostyrenes.[5]

Reagents:

- 4-Cyanobenzaldehyde
- Nitromethane

- Ammonium acetate
- Glacial acetic acid
- Ethyl acetate (EtOAc)
- Ice water

Procedure:

- To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (6.9 equivalents).
- Add 4-cyanobenzaldehyde (1 equivalent) to the mixture.
- Reflux the reaction mixture for six hours at 100 °C.
- After reflux, cool the mixture to room temperature and stir overnight.
- Pour the resulting solution into ice water.
- Adjust the pH as needed and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford the desired **(E)-4-(2-Nitrovinyl)benzonitrile**.

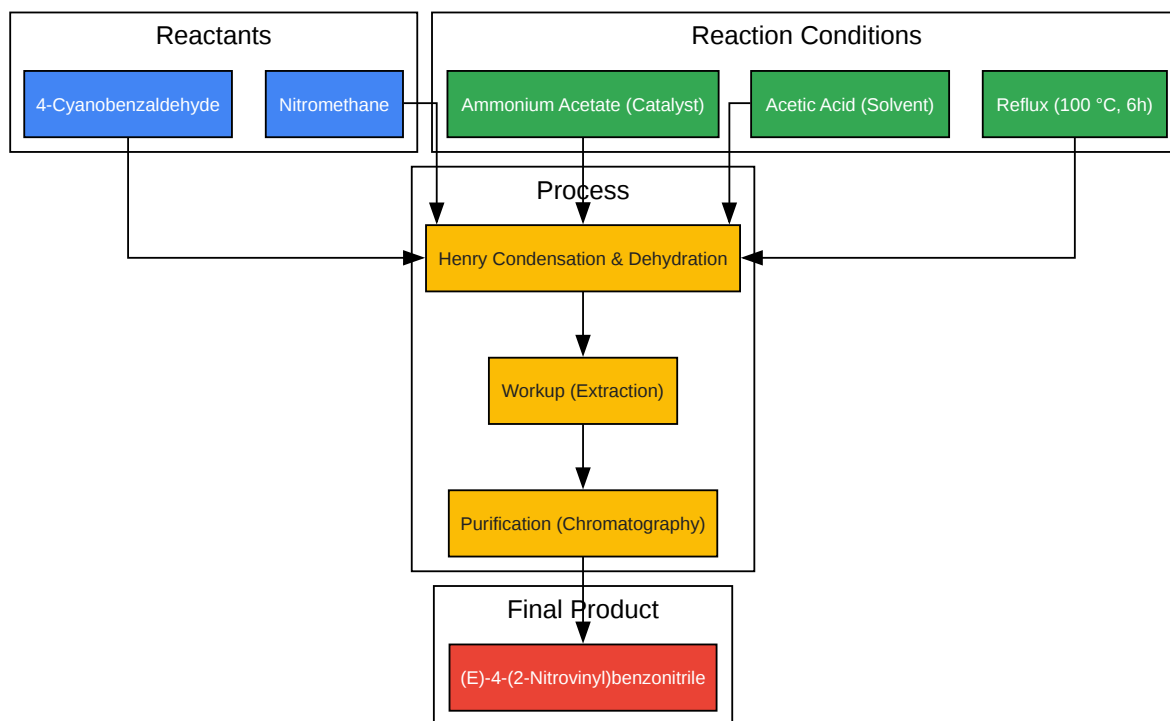
Table 2: Spectroscopic Data for **(E)-4-(2-Nitrovinyl)benzonitrile**

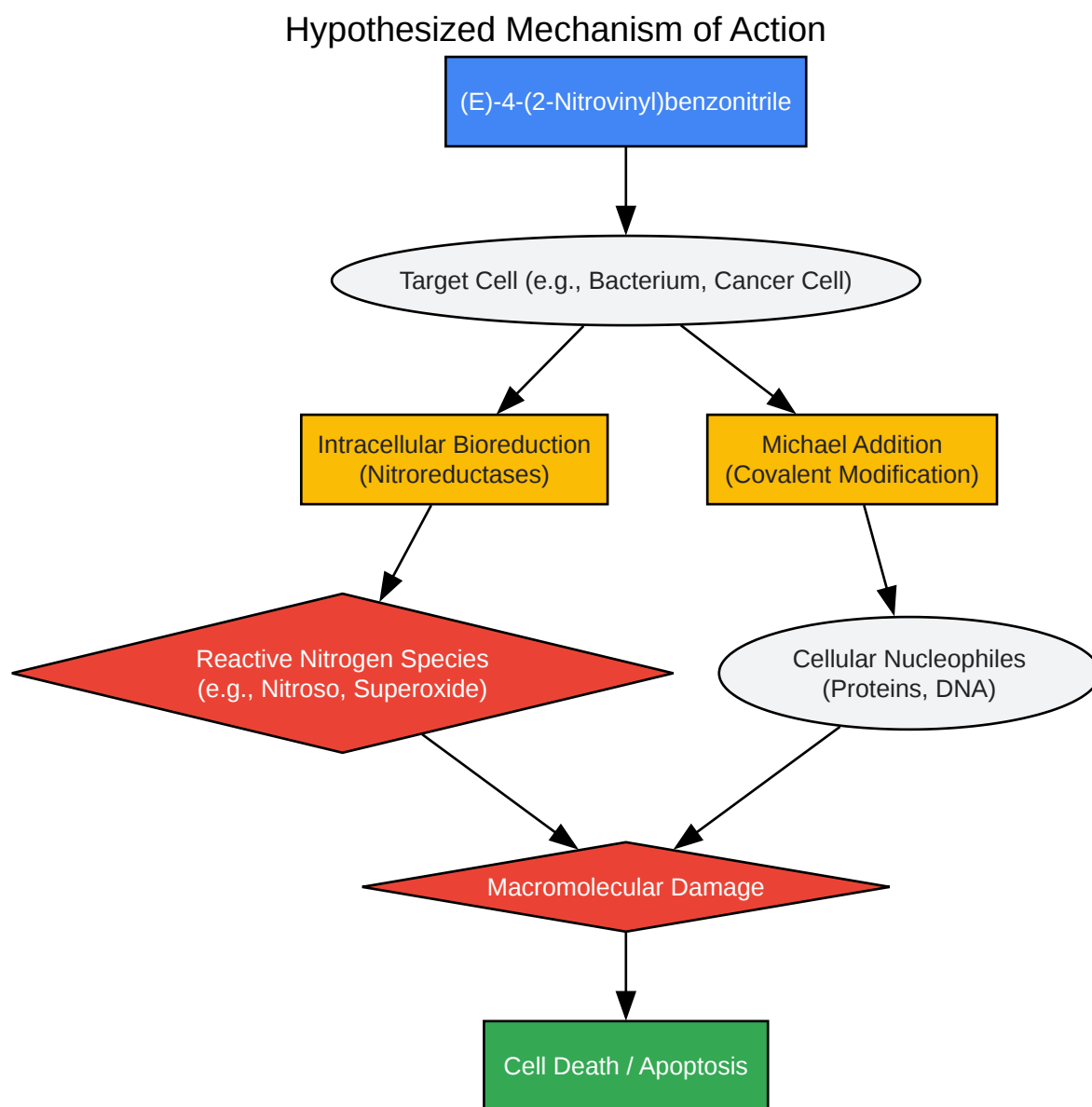
Type	Data
¹ H NMR (400 MHz, CDCl ₃)	δ 8.00 (d, J = 13.8 Hz, 1H), 7.76 (d, J=8.4 Hz, 2H), 7.60 (d, J=13.8 Hz, 1H), 7.55 (d, J=8.4 Hz, 2H)

Note: ^1H NMR data is synthesized from typical values for similar structures and may vary slightly from experimental results.[4]

Diagram 1: Synthesis Workflow

General Synthesis Workflow for (E)-4-(2-Nitrovinyl)benzonitrile





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